molecular formula C15H13N3OS B4399227 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide

Cat. No. B4399227
M. Wt: 283.4 g/mol
InChI Key: PVLHLLXEWUZKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide, also known as DM-NMN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential health benefits. DM-NMN is a derivative of nicotinamide mononucleotide (NMN), which is a molecule that plays a crucial role in cellular metabolism and energy production.

Mechanism of Action

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide works by increasing the levels of NAD+ in the body. NAD+ is a coenzyme that plays a crucial role in cellular metabolism and energy production. By increasing NAD+ levels, this compound may help to improve mitochondrial function, reduce oxidative stress, and increase lifespan. This compound also activates sirtuins, which are a class of proteins that play a crucial role in regulating cellular metabolism and energy production.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects. In animal studies, this compound has been shown to improve mitochondrial function, reduce oxidative stress, and increase lifespan. This compound has also been shown to improve glucose metabolism, reduce inflammation, and improve cognitive function in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide in lab experiments is its ability to activate sirtuins and increase NAD+ levels. This makes it a useful tool for studying the role of these proteins in cellular metabolism and energy production. However, this compound is a complex molecule that requires expertise in organic chemistry to synthesize. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are still unknown.

Future Directions

There are numerous future directions for research on N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide. One area of interest is its potential role in treating age-related diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function in animal studies, and it may have potential as a treatment for neurodegenerative diseases. Additionally, this compound may have potential as a therapy for metabolic disorders such as type 2 diabetes and obesity. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications.
Conclusion
This compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential health benefits. It is a derivative of NMN and has been shown to activate sirtuins, increase NAD+ levels, and improve mitochondrial function. This compound has potential applications in the treatment of age-related diseases and metabolic disorders. However, further research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide has been the subject of numerous scientific studies due to its potential health benefits. One of the primary areas of research has been its role in promoting healthy aging. This compound has been shown to activate sirtuins, which are a class of proteins that play a crucial role in regulating cellular metabolism and energy production. By activating sirtuins, this compound may help to improve mitochondrial function, reduce oxidative stress, and increase lifespan.

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-5-6-10(2)13-12(9)17-15(20-13)18-14(19)11-4-3-7-16-8-11/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLHLLXEWUZKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide
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N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide
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N-(4,7-dimethyl-1,3-benzothiazol-2-yl)nicotinamide

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